3-((6-Fluoropyridin-2-yl)amino)propan-1-ol
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Overview
Description
“3-((6-Fluoropyridin-2-yl)amino)propan-1-ol” is a chemical compound with the molecular formula C8H11FN2O . It has a molecular weight of 170.18 .
Synthesis Analysis
The synthesis of fluorinated pyridines, such as “this compound”, often involves the use of techniques like the Umemoto reaction and the Balts-Schiemann reaction . These methods are used to introduce fluorine atoms into the pyridine ring, creating fluoropyridines .Molecular Structure Analysis
The molecular structure of “this compound” consists of a pyridine ring with a fluorine atom at the 6-position, an amino group at the 2-position, and a propan-1-ol group attached to the amino group .Chemical Reactions Analysis
Fluoropyridines, like “this compound”, have reduced basicity and are usually less reactive than their chlorinated and brominated analogues . This is due to the presence of the strong electron-withdrawing fluorine substituent in the aromatic ring .Physical and Chemical Properties Analysis
“this compound” is a compound with a molecular weight of 170.18 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the available resources.Scientific Research Applications
Antibacterial Agents
Research has demonstrated the synthesis and investigation of compounds related to "3-((6-Fluoropyridin-2-yl)amino)propan-1-ol" for their antibacterial properties. For instance, derivatives have been synthesized to combat bacterial infections, highlighting the compound's potential as a core structure for developing new antibacterial drugs. These compounds were evaluated for both in vitro and in vivo antibacterial activity, showing promising results against various bacterial strains, which positions them as worthy of further biological study (Egawa et al., 1984).
Enzyme Inhibition
The compound has served as a precursor in the synthesis of enzyme inhibitors. Specifically, derivatives of "this compound" have been found to inhibit ornithine decarboxylase, a key enzyme in polyamine biosynthesis that is implicated in cell proliferation and cancer. This inhibition suggests a potential for the development of anticancer and antiproliferative agents (Staněk et al., 1992).
Radiopharmaceuticals
Moreover, the compound's derivatives have been explored for their applications in radiopharmaceuticals, specifically in the development of new [18F]fluoropyridine-based maleimide reagents for the prosthetic labeling of peptides and proteins. This application is crucial for positron emission tomography (PET), allowing for the non-invasive tracking of biomolecules in living organisms, which can significantly enhance the study of diseases and the development of novel therapies (de Bruin et al., 2005).
Fluorescent Probes
The flexibility of "this compound" derivatives extends to the development of fluorescent probes for biological research. These probes are designed to study protein interactions and dynamics within cells, contributing to our understanding of biological processes at the molecular level. The incorporation of such compounds into peptides and proteins allows researchers to visualize and track biological molecules in real time, offering insights into cellular mechanisms and disease pathology (Cheng et al., 2020).
Mechanism of Action
Target of Action
Fluoropyridines, a class of compounds to which this compound belongs, are known to have interesting and unusual physical, chemical, and biological properties .
Mode of Action
Fluoropyridines, in general, are less reactive than their chlorinated and brominated analogues due to the presence of the strong electron-withdrawing substituent (fluorine) in the aromatic ring .
Biochemical Pathways
Fluoropyridines are known to have potential applications in various biological fields .
Result of Action
The spatial configuration of the carbon atoms connected to certain groups in similar compounds has been found to play an important role in their fungicidal activity .
Action Environment
The storage conditions for similar compounds suggest that they should be kept sealed in a dry environment at 2-8°c .
Biochemical Analysis
Biochemical Properties
3-((6-Fluoropyridin-2-yl)amino)propan-1-ol plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating their functions. The nature of these interactions often involves hydrogen bonding and hydrophobic interactions, which can influence the compound’s overall biochemical activity .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. This compound can influence cell signaling pathways, gene expression, and cellular metabolism. For example, it may modulate the activity of specific signaling pathways, leading to altered gene expression patterns and metabolic changes within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and enzymes, affecting their activity. This binding can result in enzyme inhibition or activation, leading to changes in gene expression and subsequent cellular responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may diminish over extended periods .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, while higher doses could lead to toxic or adverse effects. Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can lead to changes in the overall metabolic profile of the cell, affecting its function and viability .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation, which in turn influence its activity and effectiveness .
Subcellular Localization
This compound exhibits specific subcellular localization patterns. Targeting signals and post-translational modifications direct the compound to particular compartments or organelles within the cell. This localization is crucial for its activity and function, as it ensures that the compound reaches its intended targets .
Properties
IUPAC Name |
3-[(6-fluoropyridin-2-yl)amino]propan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11FN2O/c9-7-3-1-4-8(11-7)10-5-2-6-12/h1,3-4,12H,2,5-6H2,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WNCVNUFCEHCFON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1)F)NCCCO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11FN2O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00724496 |
Source
|
Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.18 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000981-38-3 |
Source
|
Record name | 3-[(6-Fluoropyridin-2-yl)amino]propan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00724496 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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